molecular formula C13H9Br2NO3S B2920511 N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide CAS No. 100073-66-3

N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B2920511
CAS No.: 100073-66-3
M. Wt: 419.09
InChI Key: BXAQBYFIQWKQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H9Br2NO3S and its molecular weight is 419.09. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAQBYFIQWKQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H10Br2N2O3SC_{13}H_{10}Br_2N_2O_3S. The compound features a sulfonamide group attached to a dibrominated cyclohexadiene moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include bromination and condensation reactions. The process results in the formation of the desired sulfonamide derivative with high purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) using MTT assays. These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.

Table 1: Biological Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54920Cell cycle arrest
N-(3,5-dibromo...)SW48018Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, preliminary assessments have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity. The specific compound exhibited an IC50 value lower than that of standard chemotherapeutics in MCF-7 cells.

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of several dibrominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a promising zone of inhibition comparable to established antibiotics.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase.
  • Antimicrobial Action : By disrupting membrane integrity and interfering with metabolic processes in bacteria.

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